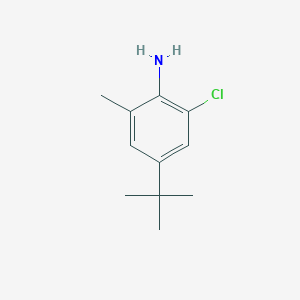

4-tert-butyl-2-chloro-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

4-tert-butyl-2-chloro-6-methylaniline |

InChI |

InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3 |

InChI Key |

WFIQXFYCMILHEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C(C)(C)C |

Origin of Product |

United States |

Reductive Elimination:this is the Final, Product Forming Step Where the C N Bond is Formed, Yielding the Arylamine Product and Regenerating the Active Pd 0 Catalyst.libretexts.orgfor Sterically Hindered Substrates, Reductive Elimination Can Be Slow and Become the Turnover Limiting Step of the Entire Catalytic Cycle.escholarship.orgnih.govthe Steric Congestion Around the Metal Center in the Palladium Amido Intermediate Can Promote This Step, As the Formation of the Product Relieves Steric Strain.youtube.com

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less of a concern with aryl amido complexes compared to alkyl amido complexes. wikipedia.orgacs.org

The table below summarizes the key steps and influencing factors in the catalytic cycle for hindered substrates.

| Step | Description | Key Influencing Factors for Hindered Substrates |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond to form a Pd(II) complex. | Strength of the C-X bond (C-Cl is strongest). Steric hindrance on the aryl halide. Electron-donating properties of the ligand. |

| Amination/Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated by a base to form a palladium-amido complex. | Steric bulk of the amine. Basicity of the reaction medium. Nature of the ancillary ligand. |

| Reductive Elimination | The C-N bond is formed from the palladium-amido complex, releasing the product and regenerating the Pd(0) catalyst. | Steric crowding around the palladium center. Electronic properties of the aryl and amido groups. Bite angle of bidentate ligands. |

Ligand-Mediated Catalysis and Reaction Intermediates

The success of cross-coupling reactions involving challenging substrates like 4-tert-butyl-2-chloro-6-methylaniline is critically dependent on the choice of ligand coordinated to the palladium center. wikipedia.org Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) are often ineffective. Instead, bulky and electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle. gessnergroup.com

Role of Ligands:

Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates its insertion into the strong carbon-halogen bond of aryl chlorides. acs.org

Stabilizing Intermediates: The ligands stabilize the palladium complexes throughout the catalytic cycle. However, they must also allow for substrate and reagent coordination. Typically, monoligated palladium species are believed to be the active catalysts in the oxidative addition step. researchgate.net

Facilitating Reductive Elimination: Sterically demanding ligands increase the steric pressure on the palladium-amido intermediate, which accelerates the rate of reductive elimination to relieve this strain. youtube.comacs.org This is particularly important for coupling hindered anilines and aryl halides, where this step can be rate-limiting. nih.gov

Research by Buchwald, Hartwig, and others has led to the development of several generations of highly effective ligands. For sterically hindered substrates, dialkylbiaryl phosphines (e.g., XPhos, RuPhos) and ferrocene-based ligands (e.g., Josiphos) have proven to be particularly effective. wikipedia.org More recently, specialized P,N-ligands derived from carbazole (B46965) have been shown to be highly efficient for the synthesis of tetra-ortho-substituted diarylamines, which are products of coupling hindered anilines with hindered aryl chlorides. researchgate.net

Reaction Intermediates: The primary intermediates in the catalytic cycle are the Pd(0) complex, the oxidative addition product (arylpalladium(II) halide complex), and the arylpalladium(II) amido complex. uwindsor.ca While the Pd(0) and Pd(II) halide complexes are common to many cross-coupling reactions, the palladium-amido intermediate is specific to C-N bond formation.

Mechanistic studies, often employing kinetic analysis and the isolation and characterization of intermediates, have provided crucial insights. For example, studies on the amination of aryl bromides catalyzed by palladium complexes with chelating phosphines like BINAP and DPPF have shown that the stoichiometric oxidative addition can be turnover-limiting. uwindsor.caacs.org In other systems, particularly those involving aqueous ammonia (B1221849) and hydroxide (B78521) bases with specialized ligands like KPhos, reductive elimination of the arylamine is the turnover-limiting step, preceded by an equilibrium between arylpalladium(II) amido and hydroxo complexes. escholarship.orgnih.gov

The table below presents examples of catalyst systems used for the amination of sterically hindered aryl chlorides, demonstrating the importance of ligand design.

| Aryl Chloride | Amine | Ligand | Base | Yield (%) |

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Carbazolyl-phosphine | NaOtBu | 96 |

| 2-Chlorotoluene | 2,6-Dimethylaniline | Carbazolyl-phosphine | NaOtBu | 98 |

| 1-Chloro-2,6-dimethylbenzene | Aniline (B41778) | Saturated Carbene Ligand | NaOtBu | 97 |

| 1-Chloro-2-methylbenzene | Ammonia (aq.) | KPhos | KOH | 85 |

Data sourced from studies on related sterically hindered systems. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2 Chloro 6 Methylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory has become a cornerstone of computational chemistry for studying substituted aniline (B41778) derivatives. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure and predicting the reactivity of moderately sized organic molecules like 4-tert-butyl-2-chloro-6-methylaniline.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, often using a hybrid functional like B3LYP combined with a basis set such as 6-311+G*, are employed for this purpose. mdpi.com The optimization process calculates the forces on each atom and adjusts their positions until a stationary point is reached where these forces are negligible.

Conformational analysis is crucial for understanding the molecule's flexibility and the relative stability of different spatial arrangements (conformers). The key sources of conformational variability in this compound are the rotation around the C-N bond of the amino group and the C-C bond connecting the tert-butyl group to the aromatic ring.

Amino Group Orientation: The pyramidalization at the nitrogen atom and its orientation relative to the bulky ortho substituents (chloro and methyl groups) significantly influence the molecule's stability.

Tert-butyl Group Rotation: The rotation of the tert-butyl group is also considered to identify the lowest energy conformation that minimizes steric hindrance with the adjacent methyl group and the aromatic ring's hydrogen atom.

The results of the geometry optimization provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N | ~1.40 Å |

| C-Cl | ~1.75 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-N | ~121° |

| C-C-Cl | ~120° | |

| H-N-H | ~112° | |

| Dihedral Angles | H-N-C-C | ~15° - 25° |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comssrn.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. For this compound, these calculations would likely indicate that the amino group is a primary site for electrophilic attack, while specific carbon atoms on the aromatic ring would be susceptible to electrophilic substitution, guided by the directing effects of the existing substituents.

Table 2: Calculated Global Reactivity Descriptors (Representative Data)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.70 |

| Energy Gap | ΔE | 5.15 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 0.70 |

| Electronegativity | χ | 3.275 |

| Chemical Hardness | η | 2.575 |

| Electrophilicity Index | ω | 2.08 |

DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which determines the reaction rate.

For a molecule like this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution or N-alkylation. The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Verifying the TS by performing a vibrational frequency calculation; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For instance, in a hypothetical nitration reaction, DFT calculations could predict whether the incoming electrophile (NO₂⁺) would preferentially add to the ortho or meta position relative to the amino group, and what the associated energy barriers would be. nih.gov

Ab Initio and Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations, including both DFT and more rigorous ab initio methods like Hartree-Fock (HF), are instrumental in interpreting and predicting spectroscopic data. rasayanjournal.co.in By simulating spectra computationally, researchers can make detailed assignments of experimental data.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies. mdpi.com

For this compound, this analysis can identify characteristic vibrations:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic (methyl and tert-butyl) C-H stretches appear around 2800-3100 cm⁻¹. rasayanjournal.co.in

C=C ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-Cl stretching: A strong vibration expected in the lower frequency "fingerprint" region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra, facilitating accurate peak assignments. rasayanjournal.co.in

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments (Representative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) asymmetric | ~3510 | Asymmetric N-H stretch |

| ν(N-H) symmetric | ~3425 | Symmetric N-H stretch |

| ν(C-H) aromatic | ~3080 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2960 | Aliphatic C-H stretch |

| δ(N-H) scissoring | ~1620 | N-H bending |

| ν(C=C) ring | ~1580 | Aromatic ring stretch |

| γ(C-H) out-of-plane | ~830 | C-H out-of-plane bend |

| ν(C-Cl) | ~750 | C-Cl stretch |

Predicting NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.uk

The process involves:

Optimizing the molecular geometry.

Performing an NMR calculation (e.g., GIAO) on the optimized structure.

Calculating the isotropic shielding values (σ) for each nucleus (¹H, ¹³C, etc.).

Converting the shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

These predictions are highly valuable for assigning complex NMR spectra, distinguishing between isomers, and confirming molecular structures. While calculations for ¹³C and most ¹H nuclei are generally accurate, predicting the chemical shifts of labile protons, such as those in an amino (NH₂) group, can be less precise due to their strong dependence on solvent effects and hydrogen bonding. modgraph.co.uknih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS (Representative Data)

| Atom | Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| C1 | C-NH₂ | - | ~145.0 |

| C2 | C-Cl | - | ~120.5 |

| C3 | C-H | ~7.10 | ~128.0 |

| C4 | C-(tert-butyl) | - | ~142.0 |

| C5 | C-H | ~6.95 | ~125.5 |

| C6 | C-CH₃ | - | ~127.0 |

| - | NH₂ | ~3.80 | - |

| - | CH₃ | ~2.20 | ~18.0 |

| - | C(CH₃)₃ | - | ~34.5 |

| - | C(CH₃)₃ | ~1.30 | ~31.5 |

Advanced Computational Techniques for Molecular Properties

Advanced computational techniques are instrumental in modern chemistry for elucidating molecular properties that are often difficult or impossible to determine experimentally. Methods such as Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the Quantum Theory of Atoms in Molecules (AIM) provide deep insights into the electronic structure, reactivity, and bonding characteristics of a molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, conjugative interactions, and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

For a molecule like this compound, an NBO analysis would quantify the delocalization of electron density between the nitrogen lone pair of the amino group and the antibonding orbitals (π*) of the benzene (B151609) ring. This interaction is key to understanding the electronic influence of the amino group on the aromatic system. The analysis would also reveal hyperconjugative interactions involving the methyl and tert-butyl groups, as well as the electronic effects of the chlorine substituent.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This provides a quantitative measure of the stabilization energy (E(2)) associated with each donor-acceptor (e.g., bond-antibond) interaction. A hypothetical NBO analysis would likely reveal significant stabilization energies for interactions between the nitrogen lone pair (donor) and the π* orbitals of the aromatic ring (acceptors), confirming electron delocalization.

Hypothetical NBO Data Table for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) ring | Data not available |

| σ (C-H) methyl | σ* (C-C) ring | Data not available |

| σ (C-C) tert-butyl | σ* (C-C) ring | Data not available |

| LP (1) Cl | σ* (C-N) | Data not available |

This table is illustrative. Actual values require specific computational studies which are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, due to its lone pair of electrons. This would identify it as a primary site for electrophilic attack or hydrogen bonding. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would display positive potential, making them potential hydrogen bond donor sites. The aromatic ring itself would show a complex potential distribution influenced by all the substituents.

Hypothetical MEP Surface Values for this compound

| Atomic Site | Potential (kJ/mol) |

| N (amino group) | Data not available |

| H (amino group) | Data not available |

| Cl | Data not available |

| Aromatic Ring (π-system) | Data not available |

This table is illustrative. Actual values require specific computational studies which are not available.

Insights from Atom in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. By analyzing the topology of the electron density (ρ(r)), AIM can characterize the nature of atomic interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Key parameters derived from an AIM analysis include the location of bond critical points (BCPs) and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. For a covalent bond, the electron density at the BCP is typically high, and the Laplacian is negative. For closed-shell interactions, the density is low, and the Laplacian is positive.

An AIM analysis of this compound would precisely characterize the nature of all the chemical bonds, including the C-N, C-Cl, and various C-C and C-H bonds. It could also identify weaker non-covalent interactions, such as potential intramolecular hydrogen bonds between the amino hydrogens and the adjacent chlorine atom, which could influence the molecule's preferred conformation.

Hypothetical AIM Topological Parameters for Selected Bonds

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| C-N | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-C (ring) | Data not available | Data not available |

This table is illustrative. Actual values require specific computational studies which are not available.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2 Chloro 6 Methylaniline and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. For 4-tert-butyl-2-chloro-6-methylaniline, the spectra would be dominated by vibrations originating from the aniline (B41778) ring and its various substituents.

The FTIR spectrum of this compound is expected to exhibit a rich array of absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretches, respectively.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Below 3000 cm⁻¹, the spectrum will feature the characteristic C-H stretching vibrations of the methyl and tert-butyl groups. The aromatic C=C stretching vibrations will likely produce a series of bands in the 1600-1450 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1620 cm⁻¹.

The C-N stretching vibration is predicted to be in the 1350-1250 cm⁻¹ range. The C-Cl stretching vibration is expected to give rise to a strong band in the 800-600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the aromatic ring are sensitive to the substitution pattern and are expected in the 900-700 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (tert-butyl, methyl) | 2980-2850 | Strong |

| N-H Bend | ~1620 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Cl Stretch | 800-600 | Strong |

The FT-Raman spectrum provides complementary information to the FTIR spectrum. While polar bonds like N-H and C-Cl show strong IR absorptions, non-polar bonds often produce strong signals in Raman spectroscopy. The aromatic C=C stretching vibrations are expected to be particularly strong in the Raman spectrum. The symmetric vibrations of the tert-butyl group are also anticipated to be prominent. The C-Cl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch (tert-butyl, methyl) | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Very Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Cl Stretch | 800-600 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region should display two singlets, corresponding to the two non-equivalent aromatic protons.

The tert-butyl group will produce a sharp singlet integrating to nine protons, expected at a relatively upfield position. The methyl group attached to the ring will also appear as a singlet, integrating to three protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 2.5-4.0 | Broad Singlet | 2H |

| Aromatic C-H | 6.8-7.2 | Two Singlets | 1H each |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the substitution pattern, all six aromatic carbons are expected to be non-equivalent and thus produce six distinct signals in the aromatic region (approximately 110-150 ppm). The carbon bearing the amino group (C1) is expected to be the most deshielded among the protonated carbons. The carbons bearing the chloro (C2) and methyl (C6) groups will also have characteristic chemical shifts.

The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The methyl group attached to the ring will produce a single signal in the aliphatic region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ (C1) | ~145 |

| Aromatic C-Cl (C2) | ~120 |

| Aromatic C-H (C3) | ~128 |

| Aromatic C-C(CH₃)₃ (C4) | ~140 |

| Aromatic C-H (C5) | ~125 |

| Aromatic C-CH₃ (C6) | ~130 |

| -C (CH₃)₃ | ~34 |

| -C(C H₃)₃ | ~31 |

Two-dimensional (2D) NMR experiments would be invaluable for confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling between the aromatic protons, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. An HSQC spectrum would definitively link the proton signals of the aromatic C-H, methyl, and tert-butyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the methyl protons and the C1, C5, and C6 carbons of the ring, and between the tert-butyl protons and the C3, C4, and C5 carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gleaning structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, which has the molecular formula C₁₁H₁₆ClN, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass of the monoisotopic molecular ion [M]⁺ of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), is 197.0971 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this value with accuracies in the low parts-per-million (ppm) range. Such a precise measurement provides strong evidence for the assigned molecular formula, confirming the presence of one chlorine and one nitrogen atom, along with the specific number of carbon and hydrogen atoms.

| Isotope Composition | Molecular Ion | Theoretical Exact Mass (Da) |

|---|---|---|

| ¹²C₁₁, ¹H₁₆, ³⁵Cl₁, ¹⁴N₁ | [M]⁺ | 197.0971 |

| ¹²C₁₁, ¹H₁₆, ³⁷Cl₁, ¹⁴N₁ | [M+2]⁺ | 199.0942 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. wpmucdn.com This results in the appearance of two peaks for every chlorine-containing fragment: the main peak (M) and an isotopic peak at two mass units higher (M+2), with an intensity ratio of roughly 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the ion.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a methyl radical ([M-15]⁺): A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

Loss of a tert-butyl group ([M-57]⁺): The entire tert-butyl group can be lost, leading to a significant peak at m/z corresponding to the aromatic ring with the remaining substituents.

Loss of a chlorine atom ([M-35]⁺): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical.

Benzylic cleavage: The bond beta to the aromatic ring in the tert-butyl group can break, leading to further fragmentation.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Loss from Molecular Ion |

|---|---|---|---|

| 197 | [C₁₁H₁₆ClN]⁺ | C₁₁H₁₆ClN | Molecular Ion (M⁺) |

| 182 | [C₁₀H₁₃ClN]⁺ | C₁₀H₁₃ClN | •CH₃ |

| 140 | [C₇H₇ClN]⁺ | C₇H₇ClN | •C₄H₉ |

| 162 | [C₁₁H₁₆N]⁺ | C₁₁H₁₆N | •Cl |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While mass spectrometry provides information about the connectivity and formula of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice and the precise arrangement of atoms within the molecule can be constructed.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond lengths and angles: The precise distances between atoms and the angles between bonds can be determined, confirming the covalent structure of the molecule.

Conformation: The spatial arrangement of the tert-butyl and methyl groups relative to the aniline ring can be established.

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any hydrogen bonding, van der Waals forces, or other non-covalent interactions that stabilize the crystal structure.

Although specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules would include the parameters listed in the table below. Such data provides the definitive solid-state structure of the compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 95.5 |

| Volume (ų) | 1052 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Applications of 4 Tert Butyl 2 Chloro 6 Methylaniline and Its Derivatives in Advanced Chemical Research

Design and Synthesis of Ligands for Transition-Metal Catalysis

The unique structural features of 4-tert-butyl-2-chloro-6-methylaniline serve as a foundation for the synthesis of a range of specialized ligands, including pincer-type ligands, N-heterocyclic carbenes (NHCs), and chiral ligands. These ligands are crucial for enhancing the stability, activity, and selectivity of transition-metal catalysts.

Pincer-Type Ligands and Their Metal Complexes

Pincer ligands are multidentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. The synthesis of pincer ligands often involves the functionalization of an aromatic backbone with donor arms. While direct synthesis from this compound is not extensively documented, analogous syntheses with substituted anilines provide a clear blueprint. For instance, palladium pincer complexes can be synthesized through C-H bond activation of the ligand backbone with a Pd(II) source. nih.gov The steric bulk provided by the tert-butyl and methyl groups on the aniline (B41778) ring is expected to influence the coordination geometry and reactivity of the resulting metal complex.

The general approach to synthesizing a hypothetical PCP pincer ligand from a derivative of this compound would involve the introduction of phosphine (B1218219) arms at the positions ortho to the amino group. The resulting ligand would then be reacted with a suitable metal precursor, such as Pd(OAc)₂, to form the pincer complex. nih.govacs.org

Table 1: Representative Pincer-Type Ligand Synthesis Strategies

| Ligand Type | General Synthetic Approach | Metal Precursor Example | Reference |

|---|---|---|---|

| PCP | Ortho-lithiation of an aryl precursor followed by reaction with R₂PCl | Pd(OAc)₂ | nih.gov |

| NCN | Reaction of a diamine with an aryl dihalide followed by metallation | NiBr₂(DME) | researchgate.net |

N-Heterocyclic Carbene (NHC) Ligands Derived from Aniline Scaffolds

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition-metal catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC ligands typically begins with the condensation of a diamine with a one-carbon synthon, followed by deprotonation to generate the free carbene. For NHCs derived from an aniline scaffold, the aniline itself serves as the precursor for one of the nitrogen atoms in the heterocyclic ring.

The synthesis of an NHC ligand incorporating the 4-tert-butyl-2-chloro-6-methylphenyl moiety would involve the reaction of this compound with another amine and a glyoxal (B1671930) derivative to form a diimine, which is then cyclized and reduced to form the imidazolium (B1220033) salt precursor to the NHC. nih.gov The bulky and electronically distinct nature of the aniline-derived substituent would be expected to impart high stability and specific catalytic activity to the resulting metal-NHC complex. nih.govwikipedia.org

Table 2: General Synthesis of Palladium-NHC Complexes

| NHC Precursor | Method | Palladium Source | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Imidazolium salt | In situ deprotonation with a base | [{Pd(NHC)(Cl)(μ-Cl)}₂] | [(NHC)PdCl₂(Solvent)] | nih.gov |

| Imidazolium salt | Transmetalation | Ag₂O followed by PdCl₂(MeCN)₂ | [(NHC)PdCl₂(MeCN)] | wikipedia.org |

Chiral Ligand Development

The development of chiral ligands is paramount for asymmetric catalysis. Substituted anilines are valuable precursors for various classes of chiral ligands, including aminophosphines. These ligands can induce enantioselectivity in metal-catalyzed reactions by creating a chiral environment around the metal center.

Catalytic Applications in Organic Synthesis

Ligands derived from this compound are anticipated to find significant applications in various catalytic organic reactions, owing to the unique properties they impart to transition-metal catalysts.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes bearing NHC or phosphine ligands are highly effective catalysts for this transformation. nih.govacs.org The steric bulk and electron-donating character of ligands derived from hindered anilines can promote the reductive elimination step of the catalytic cycle, leading to higher turnover numbers and efficiency, particularly in challenging couplings involving sterically demanding substrates or aryl chlorides. nih.gov

A hypothetical palladium complex bearing a ligand derived from this compound would be expected to exhibit high activity in Suzuki-Miyaura couplings. The bulky tert-butyl and methyl groups would create a sterically demanding environment around the palladium center, facilitating the crucial bond-forming step.

Table 3: Performance of Palladium-NHC Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |

|---|---|---|---|---|

| [Pd(IPr)(AN)Cl₂] | 4-Chlorotoluene | Phenylboronic acid | 98 | nih.gov |

| [Pd(SIPr)(AN)Cl₂] | 4-Chloroanisole | Phenylboronic acid | 95 | nih.gov |

Allylation of Aldehydes and Other Carbonyl Transformations

The asymmetric allylation of aldehydes is a fundamental reaction for the synthesis of chiral homoallylic alcohols. This transformation is often catalyzed by transition-metal complexes bearing chiral ligands. nih.gov Chiral aminophosphine (B1255530) ligands derived from substituted anilines have been successfully employed in palladium-catalyzed asymmetric allylic alkylations. uni-muenchen.de

A chiral ligand synthesized from this compound could be utilized in the enantioselective allylation of aldehydes. The specific stereochemical environment created by the bulky and electronically differentiated substituents on the aniline ring would be critical in controlling the enantioselectivity of the reaction. The development of such catalysts could provide access to a wide range of enantioenriched building blocks for the synthesis of complex molecules. nih.govrsc.org

Hydroamination and Aminocarbonylation Reactions

Hydroamination and aminocarbonylation are powerful catalytic reactions for the synthesis of nitrogen-containing compounds. Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, representing an atom-economical method for forming C-N bonds. Aminocarbonylation introduces both a carbonyl group and an amino group into a molecule, typically an organic halide, to produce amides.

While these reactions are of significant interest, the direct application of this compound or its immediate derivatives as catalysts or ligands in hydroamination and aminocarbonylation reactions is not extensively documented in dedicated studies. However, the structural features of this aniline—specifically its steric hindrance due to the ortho-methyl and bulky tert-butyl groups—are relevant to the design of ligands for such transformations. Sterically hindered ligands are crucial in many catalytic systems to control coordination numbers, influence reductive elimination steps, and enhance selectivity. For instance, palladium-catalyzed aminocarbonylation often utilizes bulky phosphine ligands to facilitate the reaction pathway. researchgate.net The aniline nitrogen in this compound could be functionalized to create novel phosphine-amine ligands, where the steric and electronic properties would be finely tuned by the chloro, methyl, and tert-butyl substituents.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Substituted anilines are foundational building blocks in the chemical industry, particularly for pharmaceuticals and agrochemicals. The parent compound, 2-chloro-6-methylaniline (B140736), serves as a crucial intermediate in the synthesis of several commercial products. pmarketresearch.com It is a key precursor for certain tyrosine kinase inhibitors and for the synthesis of indazole derivatives with demonstrated biological activity. google.comchemicalbook.com In the agrochemical sector, 2-chloro-6-methylaniline is essential for producing chloroacetamide herbicides like metazachlor, which is used for controlling weeds in various crops. pmarketresearch.com

While direct large-scale applications of this compound are not as widely reported, its structure represents a valuable analogue of 2-chloro-6-methylaniline. The introduction of a tert-butyl group at the para position significantly increases the lipophilicity and steric bulk of the molecule. In drug and pesticide design, such modifications are often explored to modulate a compound's biological activity, membrane permeability, and metabolic stability. Therefore, this compound serves as a key intermediate for synthesizing analogues of existing bioactive molecules in research and development settings.

| Parent Intermediate | Known Commercial Product | Product Class | Potential Role of 4-tert-butyl Derivative |

|---|---|---|---|

| 2-Chloro-6-methylaniline | Metazachlor | Agrochemical (Herbicide) | Precursor for synthesizing analogues with modified lipophilicity and biological activity. |

| 2-Chloro-6-methylaniline | Dasatinib intermediate | Pharmaceutical (Kinase Inhibitor) | Building block for novel kinase inhibitors with potentially altered target binding or pharmacokinetic properties. |

Aromatic amines are the primary precursors for azo dyes, which constitute the largest class of synthetic colorants. nih.gov The synthesis of an azo dye involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component (such as a phenol (B47542) or another aniline). plantarchives.orgrdd.edu.iq

This compound possesses the necessary primary aromatic amine functionality to undergo this reaction sequence. The diazotization would proceed by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This reactive intermediate can then be coupled with various nucleophiles to generate a wide array of azo compounds. The substituents on the aniline ring—chloro, methyl, and tert-butyl—would influence the final color (chromophore) and properties of the dye, such as lightfastness, solubility, and affinity for different fibers. The electron-withdrawing chlorine atom and electron-donating methyl and tert-butyl groups would modulate the electronic properties of the diazonium salt, thereby affecting the coupling reaction and the absorption spectrum of the resulting dye.

| Step | Reaction Description | Role of this compound |

|---|---|---|

| 1. Diazotization | The primary aromatic amine reacts with nitrous acid (HNO₂) at 0-5°C to form a diazonium salt (-N₂⁺). | Serves as the primary aromatic amine that is converted into the reactive diazonium salt. |

| 2. Azo Coupling | The diazonium salt acts as an electrophile and attacks an electron-rich coupling component (e.g., phenols, anilines). | The derived diazonium salt provides the electrophilic component for the formation of the azo (-N=N-) bond. |

Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry for optimizing the efficacy of lead compounds. The specific substitution pattern of this compound provides a clear basis for SAR analysis, with each substituent exerting a distinct steric and electronic influence. nih.gov

The tert-butyl group at the C4 position is a bulky, lipophilic moiety. Its primary influence is steric hindrance, which can dictate how a molecule fits into an enzyme's active site or a receptor's binding pocket. This bulk can enhance selectivity for a specific biological target or, conversely, prevent binding. Its lipophilicity can improve the molecule's ability to cross biological membranes, a critical factor for the bioavailability of drugs and the uptake of agrochemicals.

The chloro group at the C2 position is electron-withdrawing and moderately sized. It can alter the acidity (pKa) of the aniline nitrogen, which affects its reactivity and ionization state at physiological pH. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein.

The methyl group at the C6 position provides moderate steric bulk ortho to the amine group. Along with the C2-chloro group, it sterically shields the nitrogen, influencing its nucleophilicity and the rotational freedom around the C-N bond. This ortho substitution is a common strategy to modulate reactivity and conformational preferences in synthetic design.

In fungicidal research, for instance, the presence of electron-withdrawing groups on aniline rings has been shown to be crucial for enhancing activity. nih.gov A QSAR study on triazine derivatives, which also feature tert-butyl and chloro groups, indicated that the charge on nitrogen atoms plays a significant role in their toxic behavior, a property that is directly influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

| Substituent | Position | Key Properties | Potential Impact on Activity and Synthesis |

|---|---|---|---|

| tert-butyl | C4 (para) | High steric bulk, high lipophilicity. | Influences binding selectivity, improves membrane permeability, can affect metabolic stability. |

| Chloro | C2 (ortho) | Electron-withdrawing, capable of halogen bonding. | Modulates pKa of the amine, influences electronic properties of the ring, can provide specific binding interactions. |

| Methyl | C6 (ortho) | Electron-donating, moderate steric bulk. | Provides steric shielding of the amine group, influences reactivity and conformational preference. |

Q & A

Basic: What are the recommended synthetic pathways for 4-tert-butyl-2-chloro-6-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Pathway 1 : Start with 4-tert-butyl-2-methylaniline. Introduce the chloro group via electrophilic chlorination using Cl₂ in the presence of FeCl₃ (1–2 mol%) at 60–80°C. Yields range from 50–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

- Pathway 2 : Nitrate 4-tert-butyl-2-chloroaniline followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to NH₂. Control reaction time (<6 hours) to avoid over-reduction.

- Key Factors : Temperature, stoichiometry of chlorinating agents, and inert atmosphere (N₂) to prevent oxidation byproducts.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- IR Spectroscopy : NH₂ stretching (3300–3500 cm⁻¹), C-Cl (550–600 cm⁻¹), and tert-butyl C-H (2960–2870 cm⁻¹) .

- NMR :

- ¹H NMR : tert-butyl (δ 1.3 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm, multiplet), methyl (δ 2.3 ppm, singlet).

- ¹³C NMR : tert-butyl (δ 31.2, 34.5 ppm), C-Cl (δ 128–130 ppm), NH₂ (δ 145 ppm).

- Mass Spectrometry : Molecular ion [M⁺] at m/z 227.3 (calculated for C₁₁H₁₅ClN) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model electron density to identify reactive sites. The chloro group deactivates the ring, while the tert-butyl group introduces steric hindrance, directing electrophiles to the para position relative to NH₂.

- HOMO-LUMO Analysis : Predicts electron-rich regions for nucleophilic attack (e.g., NH₂ group). Validate with experimental substituent effects .

Advanced: What strategies resolve contradictions in reported spectroscopic data for tert-butyl-substituted chloro-anilines?

Methodological Answer:

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous cases.

- Controlled Synthesis : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled Cl₂ flow) to isolate pure products.

- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., dichlorinated derivatives) that may skew spectral interpretations .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Under nitrogen at 2–8°C to prevent degradation.

- PPE : Gloves (nitrile), goggles, and fume hood use to avoid dermal/ocular exposure.

- Toxicity : Moderate acute toxicity (LD₅₀: 500 mg/kg in rats). Emergency rinsing protocols for spills .

Advanced: How does the steric effect of the tert-butyl group influence the compound’s applicability in coordination chemistry?

Methodological Answer:

- Steric Shielding : The tert-butyl group stabilizes metal complexes (e.g., Pd or Cu) by preventing aggregation. Example: Use as a ligand in Suzuki-Miyaura coupling, where steric bulk enhances selectivity for mono-substituted products.

- X-ray Crystallography : Compare with structurally similar compounds (e.g., boron-containing derivatives) to analyze coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.